molecular formula C12H24N2 B1608076 1-(3-Cyclopentylpropyl)piperazine CAS No. 827614-49-3

1-(3-Cyclopentylpropyl)piperazine

Cat. No.: B1608076
CAS No.: 827614-49-3
M. Wt: 196.33 g/mol
InChI Key: IGNHQGIPGGJAAC-UHFFFAOYSA-N
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Description

1-(3-Cyclopentylpropyl)piperazine is a chemical compound with the molecular formula C₁₂H₂₄N₂ and a molecular weight of 196.33 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is primarily used in research settings, particularly in the fields of chemistry and biology.

Biochemical Analysis

Biochemical Properties

1-(3-Cyclopentylpropyl)piperazine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with acetylcholinesterase, an enzyme that hydrolyzes acetylcholine, thereby affecting neurotransmission . Additionally, it has shown interactions with gamma-aminobutyric acid (GABA) neurotransmitters, influencing neural signaling pathways . These interactions highlight the compound’s potential in modulating biochemical pathways related to neural function.

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It has been studied for its cytotoxic effects on cancer cells, where it induces apoptosis through the mitochondrial signaling pathway . This compound influences cell signaling pathways, gene expression, and cellular metabolism by upregulating apoptotic markers such as cleaved caspase-3, cytochrome c, and Bax . These effects demonstrate its potential as an anticancer agent by promoting programmed cell death in malignant cells.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It acts as a reversible inhibitor of acetylcholinesterase, thereby disrupting the breakdown of acetylcholine and enhancing cholinergic signaling . Additionally, it has been shown to bind to GABA receptors, modulating inhibitory neurotransmission . These interactions at the molecular level contribute to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that it maintains its stability under ambient conditions, with a predicted boiling point of approximately 276.2°C . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained cytotoxic effects on cancer cells, indicating its potential for prolonged therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been well-tolerated, with minimal adverse effects . At higher doses, it can cause neurotoxic symptoms such as salivation, vomiting, diarrhea, and convulsions . These dosage-dependent effects highlight the importance of careful dose optimization in therapeutic applications to minimize toxicity while maximizing efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It has been shown to inhibit the metabolism of succinic acid in parasitic worms, affecting their energy management . This interaction with metabolic pathways underscores its potential in modulating biochemical processes related to energy production and utilization.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. Its predicted density of approximately 0.9 g/mL and refractive index of 1.48 suggest its physicochemical properties that influence its cellular localization . These properties play a crucial role in its accumulation and distribution within biological systems.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It has been observed to localize within specific cellular compartments, affecting its activity and function. The compound’s interactions with nuclear and cytoplasmic proteins suggest its involvement in various cellular processes, including gene expression and signal transduction .

Chemical Reactions Analysis

1-(3-Cyclopentylpropyl)piperazine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-(3-Cyclopentylpropyl)piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Cyclopentylpropyl)piperazine involves its interaction with specific molecular targets. In biological systems, piperazine derivatives often act as agonists or antagonists of neurotransmitter receptors, such as GABA receptors . This interaction can modulate the activity of these receptors, leading to various physiological effects. The compound may also influence other molecular pathways, depending on its specific structure and functional groups.

Comparison with Similar Compounds

1-(3-Cyclopentylpropyl)piperazine can be compared with other piperazine derivatives, such as:

What sets this compound apart is its unique cyclopentylpropyl group, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-(3-cyclopentylpropyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2/c1-2-5-12(4-1)6-3-9-14-10-7-13-8-11-14/h12-13H,1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGNHQGIPGGJAAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCCN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374121
Record name 1-(3-cyclopentylpropyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827614-49-3
Record name 1-(3-cyclopentylpropyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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